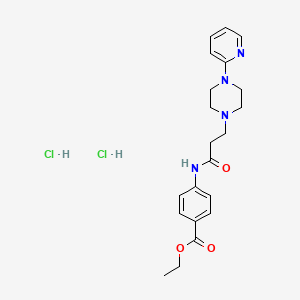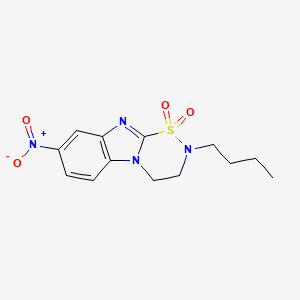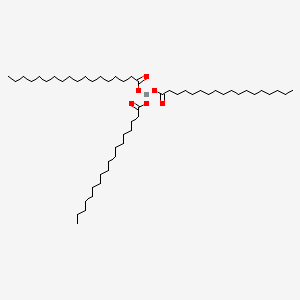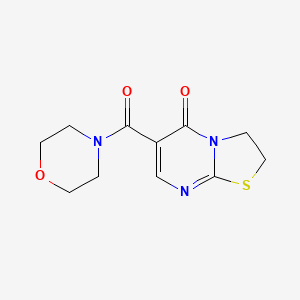
4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The thiazolo[3,2-a]pyrimidine scaffold is known for its structural similarity to purine, which allows it to interact effectively with various biological targets .
Vorbereitungsmethoden
The synthesis of 4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve heating and the use of solvents such as ethanol or acetonitrile. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolo[3,2-a]pyrimidine core can bind to enzymes and receptors, modulating their activity. This interaction is often facilitated by the structural similarity of the compound to purine, allowing it to fit into active sites of enzymes and receptors. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-((2,3-Dihydro-5-oxo-5H-thiazolo(3,2-a)pyrimidin-6-yl)carbonyl)morpholine include other thiazolo[3,2-a]pyrimidine derivatives. These compounds share the thiazolo[3,2-a]pyrimidine core but differ in their substituents, which can significantly alter their biological activities and properties. For example, 2-substituted thiazolo[3,2-a]pyrimidines have been shown to possess high antitumor, antibacterial, and anti-inflammatory activities .
Eigenschaften
CAS-Nummer |
93501-44-1 |
|---|---|
Molekularformel |
C11H13N3O3S |
Molekulargewicht |
267.31 g/mol |
IUPAC-Name |
6-(morpholine-4-carbonyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C11H13N3O3S/c15-9(13-1-4-17-5-2-13)8-7-12-11-14(10(8)16)3-6-18-11/h7H,1-6H2 |
InChI-Schlüssel |
PSUXQAKOPDMRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C(=O)C2=CN=C3N(C2=O)CCS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


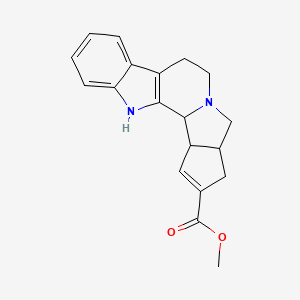
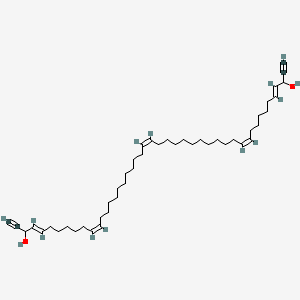

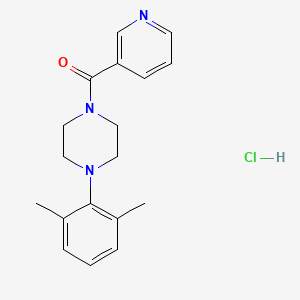

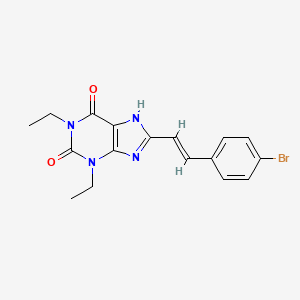
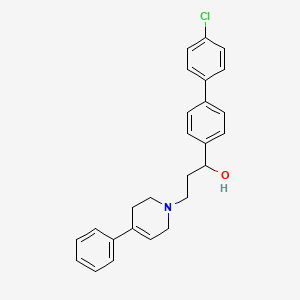
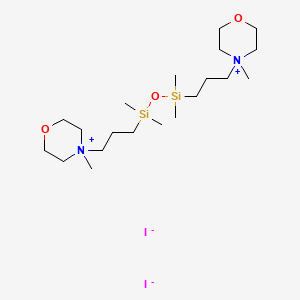
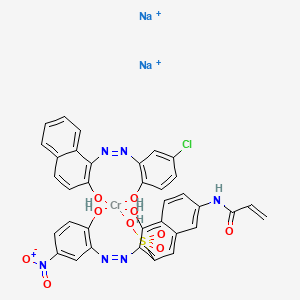
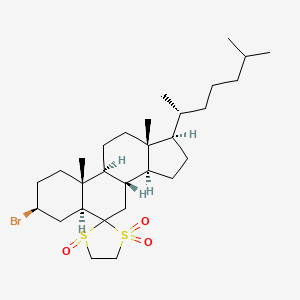
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
